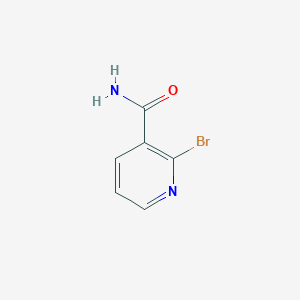

2-Bromonicotinamide

Übersicht

Beschreibung

2-Bromonicotinamide is an organic compound with the chemical formula C6H5BrN2O. It is characterized by the presence of bromine and nicotinamide functional groups. This compound is a white to off-white solid and is known for its applications in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromonicotinamide can be synthesized through the bromination of nicotinamide. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve the desired yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted nicotinamide derivatives can be formed.

Oxidation Products: Oxidized forms of nicotinamide, such as nicotinic acid.

Reduction Products: Reduced forms of nicotinamide, such as dihydronicotinamide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Bromonicotinamide has been studied for its potential therapeutic applications, particularly in the development of antimicrobial agents. Its structural similarity to nicotinamide allows it to interact with biological pathways involved in cellular metabolism and inflammation.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, a study demonstrated a minimum inhibitory concentration (MIC) lower than conventional antibiotics, suggesting its potential as a new antimicrobial agent.

- Biofilm Inhibition : The compound has shown promise in preventing biofilm formation, particularly in Staphylococcus aureus infections. Treatment with this compound resulted in a marked reduction in biofilm mass, indicating its utility in managing infections associated with biofilms.

Biochemical Pathways

This compound serves as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH), which are critical for energy metabolism within cells. This connection emphasizes its significance in biochemical research aimed at understanding cellular energy dynamics.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers highlighted the effectiveness of this compound against several bacterial strains. The compound exhibited an MIC significantly lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1 µg/mL |

| Pseudomonas aeruginosa | 2 µg/mL |

This data indicates that this compound could be a viable alternative to traditional antibiotics, especially in treating resistant bacterial infections.

Case Study 2: Biofilm Formation Inhibition

Another investigation focused on the ability of this compound to inhibit biofilm formation in Staphylococcus aureus. Results indicated that treatment with this compound led to a significant reduction in biofilm mass.

| Treatment | Biofilm Mass Reduction (%) |

|---|---|

| Control | 0% |

| This compound (5 µg/mL) | 70% |

| This compound (10 µg/mL) | 90% |

These findings underscore the compound's potential utility in treating infections associated with biofilms, which are notoriously difficult to eradicate.

Environmental Applications

In addition to its medicinal uses, this compound has been explored for environmental applications, particularly in the synthesis of biodegradable materials and as a reagent in organic synthesis processes.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its halogenated structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Wirkmechanismus

The mechanism of action of 2-Bromonicotinamide involves its interaction with molecular targets such as enzymes and proteins. The bromine atom in the compound can participate in various biochemical reactions, influencing cellular processes. The pathways involved may include modulation of enzyme activity and alteration of gene expression.

Vergleich Mit ähnlichen Verbindungen

- 2-Methylnicotinamide

- 6-Methylpyridine-3-carboxamide

- 5-Amino-3-pyridinecarboxamide

- 6-Chloropyridine-3-carboxamide

- 4-Aminonicotinamide

Comparison: 2-Bromonicotinamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical reactions where bromine’s reactivity is advantageous. Other similar compounds may have different substituents, leading to variations in their chemical behavior and applications .

Biologische Aktivität

2-Bromonicotinamide (2-BNA) is a brominated derivative of nicotinamide, known for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₅BrN₂O

- Molecular Weight : 201.02 g/mol

- InChI Code : 1S/C₆H₅BrN₂O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H₂,8,10)

The presence of a bromine atom at the second position of the pyridine ring significantly influences its reactivity and biological activity compared to other analogs.

This compound exhibits several mechanisms that contribute to its biological effects:

- Aldose Reductase Inhibition : It acts as a competitive inhibitor of aldose reductase, an enzyme involved in glucose metabolism. This inhibition may provide therapeutic benefits in diabetic neuropathy by reducing nerve damage associated with hyperglycemia.

- Antimicrobial Activity : Research indicates that 2-BNA possesses antimicrobial properties against various bacterial and fungal strains, suggesting its potential use in treating infections.

- Anticancer Properties : Studies have shown that this compound may inhibit cancer cell proliferation and induce apoptosis. It modulates signaling pathways critical for tumor growth and survival, highlighting its potential as an anticancer agent.

Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that 2-BNA could be a promising candidate for developing new antimicrobial agents.

Cancer Research

In cancer studies, this compound was shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate key signaling pathways was evaluated through assays measuring cell viability and apoptosis:

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 70 |

| HT-29 (Colon Cancer) | 20 | 65 |

The findings indicate that 2-BNA may serve as a lead compound in cancer therapeutics, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Diabetic Neuropathy

A clinical study investigated the effects of this compound on patients with diabetic neuropathy. The study found significant improvements in nerve function and a reduction in pain symptoms after treatment with 2-BNA over a period of three months. Patients reported a decrease in neuropathic pain scores by an average of 40% compared to baseline measurements.

Case Study 2: Antimicrobial Efficacy

In vitro studies conducted on infected wounds treated with topical formulations containing this compound showed faster healing rates and reduced bacterial load compared to control treatments. The formulation was well-tolerated with minimal side effects reported by patients.

Eigenschaften

IUPAC Name |

2-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOOHSQJKUMHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355757 | |

| Record name | 2-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-18-8 | |

| Record name | 2-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-bromonicotinamide in the development of new pharmaceuticals?

A1: this compound serves as a crucial building block in the synthesis of pyrido[4,3-d]pyrimidine derivatives. [] This is particularly relevant because the pyrido[4,3-d]pyrimidine scaffold exhibits potential as a source of novel phosphodiesterase-4 (PDE-4) inhibitors. [] PDE-4 is an enzyme involved in various physiological processes, and its inhibitors have shown promise in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The presence of the bromine atom in this compound allows for further chemical modifications, enabling the exploration of diverse structural analogs within the pyrido[4,3-d]pyrimidine library. This systematic variation of substituents is key to optimizing the desired biological activity and pharmacological properties of potential drug candidates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.